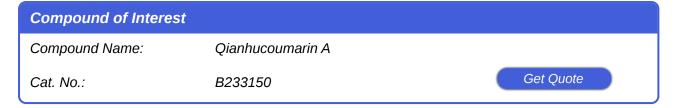


# Spectroscopic Data of Qianhucoumarin A: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Qianhucoumarin A is a natural product isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Its chemical structure has been identified as 3'(R)-hydroxy-4'(R)-tigloyloxy-3',4'-dihydroseslin.[1][2] The structural elucidation of this coumarin derivative was achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a framework for the spectroscopic data and methodologies crucial for the identification and characterization of Qianhucoumarin A.

Note on Data Availability: Despite extensive searches for the original publication (Yao Xue Xue Bao. 1993;28(6):432-6) and other potential sources, the specific, quantitative <sup>1</sup>H NMR, <sup>13</sup>C NMR, and EIMS data for **Qianhucoumarin A** could not be retrieved. The following sections and tables are presented as a template that can be populated once this data becomes accessible.

# **Spectroscopic Data Summary**

The structural confirmation of **Qianhucoumarin A** relies on the comprehensive analysis of its NMR and MS data. These techniques provide detailed information about the molecule's carbon-hydrogen framework and its overall molecular weight and fragmentation pattern.



### **NMR Spectroscopic Data**

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For **Qianhucoumarin A**, <sup>1</sup>H NMR provides information on the chemical environment and connectivity of protons, while <sup>13</sup>C NMR reveals the types of carbon atoms present in the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Qianhucoumarin A** (Data Not Available)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Not Available			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Qianhucoumarin A** (Data Not Available)

Position	Chemical Shift (δ, ppm)	
Data Not Available		

# Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight of **Qianhucoumarin A** and to gain structural insights from its fragmentation pattern.

Table 3: EIMS Spectroscopic Data for **Qianhucoumarin A** (Data Not Available)

m/z	Relative Intensity (%)	Fragment
Data Not Available		

# **Experimental Protocols**

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the NMR and MS analysis of a natural product like **Qianhucoumarin A**.



### **NMR Spectroscopy Protocol**

- Sample Preparation: A sample of pure Qianhucoumarin A is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition:
  - ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.
  - For <sup>13</sup>C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used.
  - Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy),
     HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
     Bond Correlation), are often conducted to establish proton-proton and proton-carbon
     connectivities, which are crucial for assigning the signals to specific atoms in the molecule.

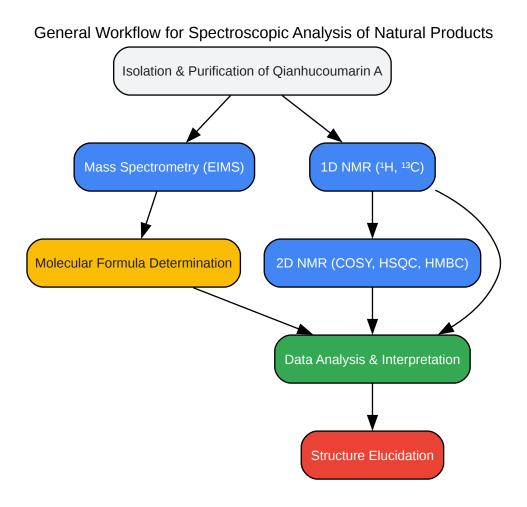
## **Mass Spectrometry Protocol**

- Sample Introduction: A pure sample of **Qianhucoumarin A** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.



## **Workflow for Spectroscopic Analysis**

The logical flow of experiments for the structural elucidation of a novel natural product is a critical aspect of the discovery process.



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Caption: Workflow for Natural Product Structure Elucidation.

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#### References



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